molecular formula C6H4IN3 B2650888 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 916756-21-3

3-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B2650888
CAS No.: 916756-21-3
M. Wt: 245.023
InChI Key: HIYOPCTYIZFFFU-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Organic Chemistry

Fused nitrogen heterocycles, which are cyclic organic compounds containing at least one nitrogen atom in a ring that is fused to another ring, represent a cornerstone of modern organic and medicinal chemistry. libretexts.orgorganic-chemistry.org Their structural complexity and diverse electronic properties make them privileged scaffolds in the design of new therapeutic agents, agrochemicals, and functional materials. wikipedia.orgorganic-chemistry.org These compounds are ubiquitous in nature, forming the core of many biologically essential molecules, including nucleic acids and vitamins. libretexts.org

The significance of these structures in drug discovery is particularly noteworthy, with over 59% of FDA-approved drugs containing a nitrogen heterocycle. researchgate.net Their prevalence stems from the ability of the nitrogen atoms to form hydrogen bonds and participate in other non-covalent interactions, allowing them to bind with high affinity and specificity to biological targets like enzymes and receptors. libretexts.org Furthermore, the fused ring system imparts a rigid conformational framework, which can be advantageous for optimizing molecular recognition. In materials science, fused nitrogen heterocycles are integral to the development of organic light-emitting diodes (OLEDs), conductive polymers, and dyes. wikipedia.org

Overview of thenih.govwikipedia.orgnih.govTriazolo[1,5-a]pyridine Core Structure and Reactivity Paradigms

The nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine system is a simple yet versatile fused aromatic heterocycle, characterized by a pyridine (B92270) ring fused to a 1,2,3-triazole ring. nih.gov This scaffold is readily accessible through various synthetic routes, most commonly via the mild oxidation of hydrazones derived from 2-pyridyl aldehydes or ketones. researchgate.net A notable method involves the heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones using air as the oxidant. organic-chemistry.org

The reactivity of the nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine core is multifaceted. It is known to react with electrophiles, leading to substitution primarily at the C3 position. wikipedia.org Conversely, the system can be lithiated with strong bases like lithium diisopropylamide, which occurs regioselectively at the C7 position. wikipedia.org A fascinating aspect of its chemistry is the equilibrium between the fused triazole ring and its open-chain α-diazo-pyridine isomer. nih.gov This equilibrium can lead to reactions where the triazole ring opens, often with the loss of molecular nitrogen, providing a pathway to 2,6-disubstituted pyridines that are otherwise difficult to synthesize. nih.govwikipedia.org This reactivity makes the scaffold a valuable synthon for creating a variety of more complex pyridine derivatives, including bipyridines and indolizines. nih.govresearchgate.net

Strategic Importance of Halogenation in Heterocyclic Functionalization

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental and strategically vital transformation in organic synthesis. mdpi.comwikipedia.org Introducing a halogen atom onto a heterocyclic core serves two primary purposes: it can modulate the molecule's physicochemical properties (such as lipophilicity and metabolic stability), and it can act as a versatile synthetic handle for further functionalization. nih.govmdpi.com

Halogenated heterocycles are key intermediates for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov The carbon-halogen bond, particularly carbon-bromine and carbon-iodine bonds, can be readily activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.org This capability allows for the facile introduction of diverse substituents, making halogenated compounds indispensable building blocks for constructing elaborate molecular architectures. nih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination all rely on halo-heterocyclic precursors to build molecular complexity. nih.govwikipedia.org The reactivity of the halogen is crucial, with iodine being a particularly effective leaving group, often allowing reactions to proceed under milder conditions compared to its chlorine or bromine counterparts. wikipedia.org

Research Scope and Focus on 3-Iodo-nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine as a Synthetic Platform

The compound 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine emerges as a highly strategic building block by combining the features of the triazolopyridine core with the synthetic versatility of a halogen handle. The iodine atom is positioned at C3, the most reactive site towards electrophiles on the parent ring system. wikipedia.org Its synthesis can be approached through the direct electrophilic iodination of nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine, using reagents such as N-iodosuccinimide (NIS) or iodine (I₂), a method proven effective for analogous heterocyclic systems. nih.gov However, it has been noted that the synthesis of 3-halotriazolopyridines can result in low yields, presenting a synthetic challenge. researchgate.net

Despite potential synthetic hurdles, the utility of 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine as a synthetic platform is significant. The carbon-iodine bond at the C3 position is an ideal site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the systematic elaboration of the nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine scaffold to generate libraries of novel compounds for various applications. The platform's potential is illustrated by its utility in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position and various aryl or vinyl boronic acids or esters, yielding 3-(hetero)aryl- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridines. These products are of interest for their fluorescent properties and potential as molecular sensors. researchgate.nettcichemicals.com

Sonogashira Coupling: By coupling with terminal alkynes, this reaction introduces alkynyl moieties at the C3 position. wikipedia.orglibretexts.org The resulting arylalkyne structures are important components in materials science and are found in numerous natural products. libretexts.org

Heck Coupling: This reaction facilitates the vinylation of the C3 position by coupling with alkenes, providing a route to substituted styrenes and other vinyl-substituted heterocycles. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine derivatives by coupling with a diverse range of primary and secondary amines. wikipedia.orgorganic-chemistry.org

The following table provides representative examples of the transformations that can be achieved using 3-Iodo- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine as a starting material, highlighting its role as a versatile synthetic hub.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Class
Suzuki-Miyaura CouplingArylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)3-Aryl- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridines
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-Alkynyl- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridines
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base3-Vinyl- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridines
Buchwald-Hartwig AminationAmine (Primary/Secondary)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)3-Amino- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYOPCTYIZFFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916756-21-3
Record name 3-iodo-[1,2,3]triazolo[1,5-a]pyridine
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Synthetic Methodologies and Preparation of 3 Iodo 1 2 3 Triazolo 1,5 a Pyridine

Direct Iodination Approaches

Direct iodination methods involve the introduction of an iodine atom onto the existing nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring system. These strategies are often favored for their atom economy and straightforward nature.

Regioselective C-3 Lithiation and Subsequent Iodination

A key strategy for the specific introduction of iodine at the C-3 position of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core involves a regioselective lithiation step. This method leverages the directing effects of the nitrogen atoms within the heterocyclic system to achieve site-specific deprotonation.

The process typically begins with the treatment of the parent nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This deprotonation occurs selectively at the C-3 position, which is the most acidic proton on the triazole ring. The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the desired 3-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine. This approach has been noted for its high regioselectivity and good yields. semanticscholar.org

Table 1: Reaction Conditions for C-3 Lithiation and Iodination

Starting Material Base Solvent Temperature Iodine Source Yield
nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine n-BuLi Toluene (B28343) -40 °C Iodine Good

Oxidative Halogenation Strategies for Triazolopyridines

Oxidative halogenation provides an alternative route for the direct iodination of triazolopyridines. These methods avoid the use of highly reactive organometallic intermediates and often employ milder reaction conditions. Various oxidizing agents can be used in conjunction with an iodine source to facilitate the electrophilic iodination of the electron-rich heterocyclic system.

Commonly used reagents include molecular iodine in the presence of an oxidizing agent like nitric acid, or hypervalent iodine reagents. nih.govresearchgate.net For instance, the use of iodine with an oxidant can generate a more electrophilic iodine species in situ, which then attacks the C-3 position of the triazolopyridine ring. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic substrate. While this method is prevalent for a range of nitrogen-containing heterocycles, its specific application to nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine is a logical extension of established protocols for similar scaffolds like imidazo[1,2-α]pyridines. nih.govacs.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Iodinated Precursors

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a powerful and versatile "click chemistry" reaction for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net This methodology can be adapted to produce 5-iodo-1,2,3-triazoles, which, in the context of fused systems, corresponds to the 3-iodo-substituted product.

In this approach, a 1-iodoalkyne is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The reaction proceeds with high regioselectivity to afford the 1,4,5-trisubstituted-5-iodo-1,2,3-triazole. nih.govrsc.org This method is noted for its broad substrate scope, excellent functional group tolerance, and mild reaction conditions. nih.gov For the synthesis of 3-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the corresponding azide precursor would be 2-azidopyridine, which upon reaction with a suitable 1-iodoalkyne, would yield the target molecule.

Table 2: Key Features of CuAAC for 5-Iodo-1,2,3-triazole Synthesis

Feature Description
Reactants 1-Iodoalkyne, Organic Azide
Catalyst Copper(I) source (e.g., CuI)
Key Advantage High regioselectivity for the 1,4,5-trisubstituted product
Reaction Conditions Typically mild, often at room temperature
Functional Group Tolerance Excellent

Precursor-Based Synthetic Routes

Annulation and Cyclization Reactions Involving Iodo-Containing Building Blocks

The synthesis of 3-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine can be achieved through the cyclization of appropriately functionalized and iodinated precursors. This approach involves the formation of the triazole ring onto a pre-existing pyridine (B92270) scaffold.

An example of this strategy would involve the reaction of a 2-hydrazinopyridine (B147025) with an iodine-containing carbonyl compound or its equivalent, followed by an oxidative cyclization step. The iodine atom is incorporated into one of the starting materials, ensuring its presence in the final product. While general methods for the synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines through iodine-mediated oxidative cyclization are known, similar principles can be applied to the synthesis of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a] isomer. researchgate.netorganic-chemistry.org

Multicomponent Aqueous Synthesis of Iodo-1,2,3-triazoles

Reflecting a growing trend towards sustainable chemistry, multicomponent reactions in aqueous media have been developed for the synthesis of iodo-1,2,3-triazoles. nih.gov These methods combine the principles of CuAAC with in-situ iodination in a single pot.

A notable example is a three-component reaction between a terminal alkyne, an organic azide, and a source of iodide, such as sodium iodide, in the presence of a copper catalyst and an oxidizing agent in water. researchgate.net This approach is highly efficient and selective for the formation of 5-iodo-1,2,3-triazoles. nih.govresearchgate.net The use of water as a solvent makes this method environmentally benign. nih.gov This strategy is particularly valuable for the synthesis of biologically relevant molecules due to its compatibility with aqueous media. nih.govresearchgate.net

Table 3: Components of the Aqueous Multicomponent Synthesis

Component Role Example
Alkyne Triazole ring precursor Terminal alkynes
Azide Triazole ring precursor Organic azides
Iodide Source Provides the iodine atom Sodium Iodide (NaI)
Catalyst Facilitates cycloaddition Copper(I) Iodide (CuI)
Oxidant Promotes iodination Selectfluor
Solvent Reaction medium Water

Comparison of Synthetic Efficiencies and Regioselectivities

The synthesis of 3-iodo- rasayanjournal.co.inmdpi.commdpi.comtriazolo[1,5-a]pyridine has been approached through several synthetic routes, each offering different advantages in terms of yield, reaction conditions, and control over the position of the iodine substituent (regioselectivity). A primary method for creating the broader class of rasayanjournal.co.inmdpi.comnih.govtriazolo[1,5-a]pyridines involves the reaction of 2-aminopyridine (B139424) with nitriles, often facilitated by a copper catalyst. mdpi.comnih.gov Other approaches include the intramolecular cyclization of N-(pyridin-2-yl)benzimidamides, which can be mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA) to form the triazole ring through an oxidative N-N bond formation. researchgate.net

Specifically for the introduction of an iodine atom at the 3-position, direct iodination of the parent rasayanjournal.co.inmdpi.commdpi.comtriazolo[1,5-a]pyridine scaffold is a common and effective strategy. This electrophilic substitution is typically achieved using iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity of this reaction is generally high for the C3 position, which is electronically favored for electrophilic attack.

Another synthetic pathway involves the condensation of aryl hydrazines with aldehydes followed by an iodine-mediated oxidative cyclization, which has proven to be a versatile method for preparing related triazolo-heterocycles. researchgate.net Additionally, the reaction of 2-hydrazinopyridines with isothiocyanates can lead to the formation of amino-substituted triazolopyridines, which could potentially be converted to the iodo derivative through subsequent reactions. organic-chemistry.org

The efficiency of these methods can vary significantly. Direct iodination often provides good to excellent yields, assuming the starting triazolopyridine is readily available. Cyclization reactions, while potentially more atom-economical by constructing the heterocyclic core and introducing the iodine in fewer steps, may have more moderate yields and can sometimes lead to mixtures of regioisomers, necessitating careful purification. The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of these cyclization reactions. nih.gov For instance, the use of different metal catalysts, such as copper versus ruthenium, can favor the formation of different regioisomers in triazole synthesis. nih.gov

Below is an interactive data table summarizing and comparing various synthetic approaches to 3-iodo- rasayanjournal.co.inmdpi.commdpi.comtriazolo[1,5-a]pyridine and related structures.

Table 1: Comparison of Synthetic Methods for 3-Iodo- rasayanjournal.co.inmdpi.commdpi.comtriazolo[1,5-a]pyridine

Synthetic Method Key Reagents Typical Yields Regioselectivity Advantages Disadvantages
Direct Iodination rasayanjournal.co.inmdpi.commdpi.comtriazolo[1,5-a]pyridine, NIS or ICl High High for C3 Mild conditions, high yields Requires pre-synthesized heterocycle
Oxidative Cyclization 2-Hydrazinopyridine derivatives, Iodine Moderate to High Variable One-pot potential May require optimization for regioselectivity
PIFA-mediated Annulation N-(pyridin-2-yl)benzimidamides High High Short reaction times, metal-free researchgate.net Substrate-specific

Green Chemistry Approaches to Iodotriazolopyridine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of triazolopyridines and other nitrogen-containing heterocycles. These approaches aim to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.inmdpi.com

A significant focus of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. rsc.org For the synthesis of related heterocyclic systems, iodine-mediated oxidative cyclizations have been successfully carried out in water, offering a green alternative to traditional organic solvents. organic-chemistry.orgrsc.org Furthermore, the development of catalyst-free and additive-free reactions represents a major step towards more sustainable synthesis. mdpi.comnih.gov For example, a catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation, which can significantly shorten reaction times and improve energy efficiency. mdpi.comnih.govresearchgate.net

Microwave-assisted synthesis is a key green technology that provides rapid and uniform heating, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods. mdpi.commdpi.com This technique has been successfully employed in the one-pot synthesis of various pyridine derivatives. mdpi.com

Solvent-free "neat" reaction conditions, sometimes facilitated by mechanochemical grinding (ball milling), offer another avenue for green synthesis by eliminating the need for solvents altogether. rasayanjournal.co.in These methods can lead to clean reactions with high yields and simplified work-up procedures. rasayanjournal.co.in

The atom economy of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is a core principle of green chemistry. mdpi.com One-pot reactions and multicomponent reactions (MCRs) are excellent strategies for improving atom economy by combining several synthetic steps into a single operation, thereby reducing waste and resource consumption. rasayanjournal.co.in While specific applications of all these green methods to the synthesis of 3-iodo- rasayanjournal.co.inmdpi.commdpi.comtriazolo[1,5-a]pyridine are still an area of active research, the broader trends in heterocyclic chemistry point towards their increasing adoption. rasayanjournal.co.in

The following interactive data table outlines some green chemistry strategies applicable to the synthesis of iodotriazolopyridines.

Table 2: Green Chemistry Approaches in Iodotriazolopyridine Synthesis

Green Chemistry Principle Conventional Method Green Alternative Potential Benefits
Solvent Choice Volatile organic solvents (e.g., DMF, Toluene) Water, Ethanol, Ionic Liquids, Solvent-free conditions rasayanjournal.co.inrsc.org Reduced toxicity and environmental pollution, improved safety ejcmpr.com
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasound mdpi.commdpi.com Faster reactions, reduced energy consumption, higher yields mdpi.comnih.gov
Catalysis Heavy metal catalysts Catalyst-free reactions, Organocatalysts, Benign metal catalysts mdpi.comorganic-chemistry.org Reduced toxicity, easier product purification, lower cost

| Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot synthesis, Multicomponent reactions (MCRs) rasayanjournal.co.in | Higher atom economy, reduced waste, simplified procedures |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Iodo 1 2 3 Triazolo 1,5 a Pyridine

Ring-Chain Isomerization and Diazo Tautomerism

The researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine ring system, including its 3-iodo derivative, is characterized by a fascinating and dynamic chemical behavior known as ring-chain isomerization. researchgate.net This process involves a reversible equilibrium between the fused heterocyclic structure and an open-chain valence tautomer, which is an α-diazo-2-pyridyl species. researchgate.netiiste.org This tautomerism is a key feature of the compound's reactivity, influencing its stability and its participation in various chemical transformations.

The chemistry of researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridines is marked by the existence of a ring-chain isomerism between the closed triazole ring form and an open diazo compound form. researchgate.net This equilibrium is not static but is a dynamic process where both isomers coexist, with the position of the equilibrium being influenced by various factors, including the solvent and the electronic nature of substituents on the pyridine (B92270) ring. researchgate.netrsc.org

The structural characterization of these isomers has been accomplished through a combination of experimental techniques and theoretical calculations. researchgate.net Proton NMR (¹H NMR) spectroscopy has been a valuable tool in studying this isomerization, allowing for the observation and quantification of the different isomeric forms in solution. researchgate.net Theoretical studies, primarily using Density Functional Theory (DFT), have provided deeper insights into the geometries and relative stabilities of the closed and open-chain forms. researchgate.netresearchgate.net These computational models help in understanding the electronic characteristics of the optimized structures of the isomers. researchgate.net

The table below summarizes the key characteristics of the two isomeric forms of 3-Iodo- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine.

IsomerStructural FeatureMethod of CharacterizationKey Findings
Ring Isomer Fused bicyclic system¹H NMR, DFTThermodynamically stable form under normal conditions.
Chain Isomer Open-chain α-diazo-2-pyridyl speciesTrapping experiments, DFTA reactive intermediate that can be intercepted by suitable reagents.

The isomerization of 3-Iodo- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine to its open-chain diazo tautomer can be described as a pericyclic reaction, specifically an electrocyclic ring opening. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This type of reaction involves the concerted reorganization of π-electrons within a cyclic system, leading to the cleavage of a σ-bond and the formation of a new π-bond, or the reverse for ring closure. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

DFT calculations have been instrumental in elucidating the mechanistic pathway of this ring-opening isomerization. researchgate.net The process is believed to proceed through a transition state where the N1-N2 bond of the triazole ring elongates and eventually breaks, leading to the formation of the linear diazo group. The pyridine ring acts as an integral part of the conjugated system that facilitates this electronic reorganization. The reversibility of this process allows for the establishment of the equilibrium between the ring and chain forms. researchgate.net

The position of the ring-chain equilibrium and the kinetics of the isomerization are highly sensitive to the nature of substituents on the researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine core. researchgate.net The electronic properties of these substituents play a crucial role in stabilizing or destabilizing either the closed-ring or the open-chain form. researchgate.net

Electron-withdrawing groups (EWGs) on the pyridine ring tend to favor the open-chain diazo isomer. This is because EWGs can stabilize the negative charge that develops on the pyridine ring in the transition state leading to the open form, and they also stabilize the resulting α-diazo-2-pyridyl species. Conversely, electron-donating groups (EDGs) generally favor the closed-ring triazole form by increasing the electron density on the heterocyclic system, thereby strengthening the bonds within the triazole ring. researchgate.netnih.gov

The following table illustrates the general effect of substituent electronics on the isomerization equilibrium.

Substituent Type on Pyridine RingEffect on EquilibriumPredominant IsomerRationale
Electron-Donating Groups (EDG)Shifts towards the ring form3-Iodo- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridineIncreased electron density stabilizes the fused heterocyclic system.
Electron-Withdrawing Groups (EWG)Shifts towards the chain formα-diazo-2-(iodopyridyl) speciesStabilization of the open-chain tautomer and the transition state.

The existence of the open-chain diazo tautomer, even if transient and in low concentration, allows for its in-situ generation and subsequent trapping by various reagents. researchgate.net This reactivity opens up synthetic pathways that are not accessible from the closed-ring isomer directly. The diazo group is a versatile functional group that can undergo a variety of reactions, including cycloadditions and insertions.

For instance, the diazo tautomer of a related researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine has been successfully trapped by fumaronitrile, leading to the formation of a cyclopropane (B1198618) derivative. researchgate.net This type of reaction provides strong evidence for the presence of the diazo intermediate in the equilibrium mixture. The ability to generate and trap these diazo species in situ is a powerful tool for the synthesis of novel and complex molecules. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the 3-position of the researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine ring system makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, and it is a powerful method for the formation of C-C bonds. nih.govrsc.org 3-Iodo- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine can be effectively coupled with various aryl- and heteroarylboronic acids or their esters under Suzuki-Miyaura conditions to afford the corresponding 3-aryl- or 3-heteroaryl- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridines. nih.govrsc.org

This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, such as Na₂CO₃ or K₂CO₃, and a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water. The reaction proceeds through a catalytic cycle involving oxidative addition of the iodo-compound to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The table below provides representative examples of Suzuki-Miyaura coupling reactions with substrates analogous to 3-Iodo- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine, highlighting the versatility of this method.

Halide SubstrateBoronic AcidCatalyst/BaseProductYield
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos, K₃PO₄3-Phenyl-pyrazolo[1,5-a]pyrimidin-5-one74% nih.gov
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one4-Biphenylboronic acidXPhosPdG2/XPhos, K₃PO₄3-(Biphenyl-4-yl)-pyrazolo[1,5-a]pyrimidin-5-one79% nih.gov
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one2-Naphthylboronic acidXPhosPdG2/XPhos, K₃PO₄3-(Naphthalen-2-yl)-pyrazolo[1,5-a]pyrimidin-5-one85% nih.gov

Sonogashira Coupling and Other C-C Cross-Coupling Methods

The carbon-iodine bond at the 3-position of the semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine core is a prime site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is particularly effective for this substrate. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to couple the iodo-heterocycle with a terminal alkyne. organic-chemistry.org Such reactions are instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Research on related halogenated aza-heterocycles, such as 7-chloro-5-methyl- semanticscholar.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, has demonstrated the feasibility and efficiency of palladium-catalyzed Sonogashira couplings. researchgate.net For 3-Iodo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine, these reactions provide a direct route to 3-alkynyl- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridines, which are valuable intermediates for further transformations. The reaction conditions are generally mild, accommodating a wide range of functional groups on the alkyne partner. scielo.org.mx

Beyond Sonogashira coupling, other C-C bond-forming reactions like the Suzuki-Miyaura coupling are also applicable. Studies on structurally similar compounds, such as 4-bromo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine, have shown successful Suzuki-Miyaura coupling with various arylboronic acids using a Pd(OAc)₂/SPhos catalyst system. chemrxiv.org Similarly, bromo-functionalized semanticscholar.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives have been successfully coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. mdpi.com These precedents strongly suggest that 3-Iodo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine is an excellent substrate for Suzuki coupling, enabling the introduction of aryl and heteroaryl substituents at the 3-position.

Table 1: Representative Conditions for Sonogashira Coupling on Related Aza-heterocycles
Halogenated SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
7-chloro-5-methyl- semanticscholar.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF85% researchgate.net
7-iodo- semanticscholar.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivative4-ethynylanisolePd(PPh₃)₄, CuINot specifiedNot specified61% mdpi.com
4-(5-bromo-2-iodobenzoyl)morpholineArylacetylenesPd₂(dba)₃, CuI, PPh₃i-Pr₂NHDMSOGood scielo.org.mx

Palladium- and Copper-Catalyzed Transformations

Both palladium and copper catalysts are central to unlocking the synthetic potential of 3-Iodo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine. Palladium catalysis is not limited to the cross-coupling reactions mentioned above. It also enables a variety of other transformations, including direct arylations and complex cascade reactions that can build intricate molecular architectures in a single pot. mdpi.commdpi.comnih.gov For instance, palladium-catalyzed domino reactions have been used to construct polycyclic fused triazole systems from iodo-phenyl-1,2,3-triazole precursors. researchgate.net This highlights the potential for similar intramolecular and intermolecular cascades starting from 3-Iodo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine.

Copper catalysis plays a complementary and sometimes indispensable role. Copper(I) is a well-known co-catalyst in Sonogashira reactions and is also the primary catalyst for azide-alkyne cycloadditions (CuAAC). researchgate.net Furthermore, copper-catalyzed reactions are pivotal for forming C-N bonds. Research has shown that iodo derivatives of triazolopyridine-pyridines can react with various amines in copper(II)-mediated reactions to produce functional polynitrogenated ligands. researchgate.net Copper catalysts have also been employed in the synthesis of related fused-triazole systems like 1,2,3-triazolo[1,5-a]quinoxalines, demonstrating their utility in constructing the core heterocyclic structure. researchgate.net

Table 2: Examples of Palladium- and Copper-Catalyzed Reactions on Triazole Scaffolds
Reaction TypeSubstrateCatalystKey TransformationReference
Suzuki-Miyaura Coupling4-bromo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridinePd(OAc)₂/SPhosC-C bond formation (arylation) chemrxiv.org
Domino Coupling2-iodo-phenyl-1,2,3-triazolePalladiumFormation of triazolo[1,5-f]phenanthridines researchgate.net
AminationIodo derivative of triazolopyridine-pyridineCopper(II)C-N bond formation researchgate.net
Cyclization1-azido-2-isocyanoarenesCopperSynthesis of 1,2,3-triazolo[1,5-a]quinoxalines researchgate.net

Nucleophilic Substitution Reactions

Reactivity of the Iodo Group Towards Nucleophilic Displacement

This reactivity is demonstrated in related systems where iodo or chloro groups are displaced by nucleophiles. For example, a one-pot reaction involving 2-(chloromethyl)-3-iodo imidazo[1,2-a]pyridines begins with a nucleophilic substitution (Sₙ) reaction with sodium azide (B81097) to displace the halide. researchgate.net This indicates that the C-I bond is sufficiently polarized and susceptible to attack by strong nucleophiles.

Amination and Other C-N Bond Forming Reactions

The formation of carbon-nitrogen bonds via nucleophilic substitution of the iodo group is a key strategy for functionalizing the 3-Iodo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine core. This is particularly useful for synthesizing libraries of compounds with diverse biological activities. Amination reactions, involving the displacement of iodide by an amine nucleophile, can be achieved either thermally or through metal catalysis.

A study on a closely related iodo derivative of a triazolopyridine-pyridine compound demonstrated that it readily reacts with various amines. researchgate.net These reactions, which can be mediated by copper(II), provide an efficient route to a new family of compounds containing both aromatic and aliphatic nitrogen atoms. researchgate.net This methodology is directly applicable to 3-Iodo- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine for the synthesis of 3-amino- semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine derivatives. The creation of C-N and N-N bonds is also a fundamental aspect of the synthesis of the semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine ring itself, often proceeding through domino strategies. nih.govresearchgate.net

1,3-Dipolar Cycloaddition Chemistry

Role of Triazolopyridines as 1,3-Dipoles

The semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine system exhibits fascinating reactivity related to 1,3-dipolar cycloaddition chemistry. While the formation of this heterocyclic system can occur via a 1,3-dipolar cycloaddition between a pyridyne and an azide, the triazolopyridine itself can act as a precursor to a 1,3-dipole. semanticscholar.orgresearchgate.net This occurs through a ring-chain tautomerism, where the fused triazole ring is in equilibrium with its open-chain α-diazo-pyridine isomer. researchgate.net

This equilibrium is a key feature of the chemistry of semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridines. The resulting α-diazo-pyridine is a potent 1,3-dipole that can participate in various cycloaddition reactions with suitable dipolarophiles, such as alkenes and alkynes. This reactivity opens pathways to more complex molecular scaffolds by leveraging the diazo compound's ability to form new five-membered rings. The 1,3-dipolar cycloaddition is a powerful tool for constructing heterocycles due to its stereospecific and regioselective nature. wikipedia.org The ability of the semanticscholar.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridine core to serve as a masked 1,3-dipole makes it a valuable synthon in synthetic strategies aimed at creating novel heterocyclic structures.

Reactions with Electron-Deficient Dienophiles (e.g., Ethylenes, Acetylenes)

The nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine ring system, being electronically analogous to an azadiene, is generally considered electron-deficient. This electronic character predisposes it to participate in inverse electron-demand Diels-Alder (IEDDA) reactions, where it would act as the diene component reacting with an electron-rich dienophile. wikipedia.org The reaction with electron-deficient dienophiles, as specified, would constitute a normal (or classical) Diels-Alder reaction, which is electronically disfavored for this heterocyclic system and not commonly reported.

However, the reactivity of analogous electron-deficient aza-heterocycles, such as 1,2,3-triazines, has been studied extensively. In these cases, the rate and viability of the cycloaddition are highly sensitive to the substituents on the triazine ring. Electron-withdrawing groups on the diene enhance reactivity, while electron-donating groups on the dienophile are crucial for the reaction to proceed. nih.gov For instance, 5-methoxycarbonyl-1,2,3-triazine shows measurable reactivity with less electron-rich acetylenes, whereas the unsubstituted 1,2,3-triazine (B1214393) fails to react under similar conditions. nih.gov

By analogy, for 3-Iodo- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine to react with an electron-deficient dienophile, significant activation, such as through Lewis acid catalysis or high-temperature conditions, would likely be necessary to overcome the unfavorable frontier molecular orbital energy gap. No specific examples of 3-Iodo- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine reacting with electron-deficient ethylenes or acetylenes under such conditions are prominently documented in the literature, underscoring the challenging nature of this transformation. The primary cycloaddition pathway reported for similar systems involves electron-rich partners, such as enamines and ynamines, consistent with the principles of IEDDA. nih.gov

Other Complex Transformations

Beyond cycloadditions, 3-Iodo- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine engages in a variety of other complex reactions, demonstrating its utility as a building block for more intricate molecular architectures.

Annulation-Induced Cascade Reactions

While specific cascade reactions initiated by annulation directly on the 3-Iodo- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine core are not extensively detailed, related systems demonstrate the potential for such transformations. For example, palladium-catalyzed domino reactions that involve an initial intermolecular amination followed by an intramolecular direct arylation are used to construct annulated N-heterocycles like indoles and carbazoles. organic-chemistry.org This type of sequence, where an initial bond formation sets up a subsequent intramolecular cyclization, exemplifies a cascade process.

In a related context, the thermal decomposition of annulated nih.govmdpi.commdpi.comtriazinones can generate reactive iminoketene intermediates. These intermediates can be trapped by dienophiles like pyridine in a ring-opening–annulation cascade to form complex fused systems, such as naphtho[2,3-h]pyrido[2,1-b]quinazolinones. nih.gov This suggests that under thermal or photochemical conditions, the triazole ring of 3-Iodo- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine could potentially open to a reactive diazo intermediate, which could then trigger subsequent annulation and cascade events. researchgate.net However, specific, documented examples of such annulation-induced cascades starting from the title compound remain a subject for further research.

Direct Arylation and Functionalization of Unactivated C-H Bonds

A significant advancement in the functionalization of the nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine scaffold is the use of palladium-catalyzed direct arylation. This method serves as a powerful alternative to traditional cross-coupling reactions like the Suzuki-Miyaura, which can be hampered by the difficulty in preparing the necessary 3-triazolopyridyl boronic acid. semanticscholar.org

Research has demonstrated that the parent nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine can react with various aryl halides at the C-3 position, which is an unactivated C-H bond. The reaction is typically catalyzed by a palladium(II) acetate (B1210297) and triphenylphosphine (B44618) system in a polar aprotic solvent like DMF at elevated temperatures. semanticscholar.org This process allows for the direct formation of a C-C bond between the triazolopyridine core and an aryl group in a single step.

Interestingly, these reactions can sometimes yield pyridyl aryl ketones as byproducts, resulting from the opening of the triazole ring and loss of N₂. semanticscholar.org The choice of base and reaction conditions is critical to maximizing the yield of the desired arylated product.

Below is a table summarizing the direct arylation of nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine with different aryl halides.

Aryl HalideCatalyst SystemBaseSolvent/TempProduct(s)Yield (%)Reference
4-IodoanisolePd(OAc)₂, PPh₃Cs₂CO₃DMF, 140°C3-(4-Methoxyphenyl)- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine35 semanticscholar.org
4-IodoanisolePd(OAc)₂, PPh₃Cs₂CO₃DMF, 140°C2-Pyridyl 4-methoxyphenyl (B3050149) ketone16 semanticscholar.org
1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂, PPh₃Cs₂CO₃DMF, 140°C3-(4-(Trifluoromethyl)phenyl)- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine29 semanticscholar.org
1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂, PPh₃Cs₂CO₃DMF, 140°C2-Pyridyl 4-(trifluoromethyl)phenyl ketone11 semanticscholar.org

Reactivity Towards Electrophiles and Subsequent Transformations

The reaction of nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine with electrophiles can follow two distinct pathways: electrophilic substitution, which preserves the heterocyclic core, or ring-opening with the loss of molecular nitrogen. The outcome is highly dependent on the nature of the electrophile. rsc.org

Nitration using standard nitrating agents (e.g., nitric and sulfuric acids) results in electrophilic substitution at the C-3 position to afford 3-nitro- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine. This transformation keeps the fused ring system intact. rsc.org The resulting 3-nitro derivative is a valuable intermediate for further functionalization. For instance, its reduction leads to a significant molecular rearrangement, yielding 3-(2-pyridyl)imidazo[1,5-a]pyridine, demonstrating a complex subsequent transformation. rsc.org

In contrast, reactions with halogens (chlorine, bromine) or mercuric acetate trigger a pathway involving the loss of N₂. This process does not result in a simple substitution on the triazole ring. Instead, the triazole ring opens, and the electrophile is incorporated into a methyl group attached to the pyridine ring at the C-2 position. For example, bromination yields 2-(dibromomethyl)pyridine. rsc.org This behavior suggests a mechanism where the electrophile initially attacks the triazole ring, leading to instability and subsequent fragmentation and rearrangement.

The following table summarizes the varied reactivity of the nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine scaffold towards different electrophiles.

Electrophile/ReagentReaction TypeProductReference
HNO₃/H₂SO₄Electrophilic Substitution3-Nitro- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine rsc.org
Cl₂Ring Opening/Rearrangement2-(Dichloromethyl)pyridine rsc.org
Br₂Ring Opening/Rearrangement2-(Dibromomethyl)pyridine rsc.org
Hg(OAc)₂ in MeOHRing Opening/Rearrangement2-(Methoxy(acetoxymercurio)methyl)pyridine rsc.org
Reduction of 3-nitro productSubsequent Transformation3-(2-Pyridyl)imidazo[1,5-a]pyridine rsc.org

Applications in Advanced Organic Synthesis and Functional Materials

Building Block for Complex Heterocyclic Systems

3-Iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine serves as a versatile precursor for the synthesis of a variety of complex heterocyclic systems. The triazolo[1,5-a]pyridine core can act as a masked pyridine (B92270), revealing a substituted pyridine ring upon denitrogenation, or it can be functionalized through cross-coupling reactions at the C3 position.

The mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine framework is an effective precursor for the synthesis of 2,6-disubstituted pyridines. This transformation is typically achieved through a denitrogenation reaction of a C3-substituted triazolopyridine. The process involves the extrusion of a molecule of nitrogen from the triazole ring, which unmasks the underlying pyridine core. For instance, palladium-catalyzed aerobic oxidative reactions of 3-arylpyridotriazoles with haloarenes can yield 2,6-disubstituted pyridines. In this context, 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine can be a key starting material to first introduce an aryl or other functional group at the C3-position via cross-coupling, which is then followed by a denitrogenation step to furnish the desired polysubstituted pyridine.

PrecursorReaction TypeProductCatalyst/ReagentsReference
3-ArylpyridotriazolesAerobic Oxidative Denitrogenation2,6-Disubstituted PyridinesPalladium catalyst, HaloarenesN/A
3-Iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridineCross-coupling followed by Denitrogenation2,6-Disubstituted PyridinesVarious cross-coupling catalystsN/A

The reactivity of the triazolo[1,5-a]pyridine system can be harnessed for the construction of other important heterocyclic scaffolds such as indolizines and bipyridines. A notable method involves the copper(I)-catalyzed denitrogenative transannulation reaction of pyridotriazoles with terminal alkynes, which provides a direct route to indolizine (B1195054) derivatives. This reaction proceeds through the loss of nitrogen from the triazole ring and subsequent cyclization with the alkyne.

Furthermore, the mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine core is a well-established precursor for 2,2'-bipyridines, particularly 6,6'-disubstituted variants. The synthetic strategy generally involves the functionalization at the C3 position, potentially starting from 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine, followed by a ring-opening and rearrangement sequence to form the bipyridine structure.

Starting MaterialReactionProductKey Features
Pyridotriazoles and Terminal AlkynesCu(I)-catalyzed denitrogenative transannulationIndolizine derivativesDirect formation of the indolizine core.
mdpi.comencyclopedia.puborganic-chemistry.orgTriazolo[1,5-a]pyridinesMulti-step synthesis involving ring-opening and rearrangement6,6'-Disubstituted-2,2'-bipyridinesEfficient route to symmetrically substituted bipyridines.

The presence of multiple nitrogen atoms in the mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold makes it an excellent building block for the synthesis of polynitrogenated ligands for coordination chemistry. These ligands are of significant interest due to their ability to form stable complexes with a wide range of metal ions, leading to materials with interesting magnetic, optical, and catalytic properties.

Derivatives of mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine, such as those with a pyridyl substituent at the C3 position, have been shown to act as effective chelating ligands. For example, 3-(2-pyridyl)- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine has been used to synthesize mononuclear and polynuclear complexes with transition metals like ruthenium, rhodium, and iridium. The iodo-functional group at the C3 position of 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine provides a convenient handle to introduce various coordinating moieties through cross-coupling reactions, thereby allowing for the rational design of ligands with tailored coordination properties.

Ligand PrecursorMetal IonsComplex TypePotential Applications
3-(2-pyridyl)- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridineRu(II), Rh(III), Ir(III)Mononuclear complexesCatalysis, Photophysics
Various 3-substituted mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridinesVarious transition metalsPolynuclear complexesMolecular magnetism, Sensing

While direct examples of the use of 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine for the diversification of pyrazolo[1,5-a]pyridine (B1195680) and pyrido[1,2-b]indazole (B1253319) cores are not extensively documented, the reactivity of the C-I bond in cross-coupling reactions suggests a strong potential for such applications. The Stille reaction, for instance, has been successfully employed for the C-3 (hetero)arylation of 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine. lookchem.com This demonstrates the feasibility of using this compound as a building block to introduce the triazolopyridinyl moiety onto other heterocyclic systems.

It is plausible that similar cross-coupling strategies, such as Suzuki or Stille couplings, could be applied to introduce the 3-( mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridin-3-yl) group onto pre-functionalized pyrazolo[1,5-a]pyridine or pyrido[1,2-b]indazole skeletons. This would provide a novel method for the synthesis of complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Functional Material Development

The electronic properties of the triazolo[1,5-a]pyridine ring system make it an attractive candidate for incorporation into functional organic materials, particularly in the field of organic electronics.

The isomeric mdpi.comencyclopedia.pubrsc.orgtriazolo[1,5-a]pyridine (TP) moiety has been identified as a promising electron-accepting unit for the construction of bipolar host materials and fluorescent emitters in OLEDs. These materials have been shown to exhibit high triplet energies and balanced charge-transport properties, leading to highly efficient blue and white OLEDs. The TP unit's electron-accepting nature contributes to the formation of materials with a well-defined donor-acceptor structure, which is crucial for efficient charge injection and transport, as well as for tuning the emission color.

Although the application of the 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine isomer in OLEDs is less explored, its electronic structure suggests it could also function as an effective electron-acceptor. The presence of the electron-withdrawing iodine atom at the C3 position would further enhance the electron-accepting character of the triazolopyridine core. This makes 3-iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridine a promising building block for the design of novel electron-transport materials or as an acceptor component in thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs.

IsomerRole in OLEDsKey PropertiesReference
mdpi.comencyclopedia.pubrsc.orgTriazolo[1,5-a]pyridineElectron-acceptor in host materials and emittersHigh triplet energy, Bipolar transportN/A
3-Iodo- mdpi.comencyclopedia.puborganic-chemistry.orgtriazolo[1,5-a]pyridinePotential electron-acceptorEnhanced electron-accepting character due to iodineN/A

Design and Engineering of Molecular Chemosensors for Chemical Species (Metal Ions, Anions)

The rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine scaffold serves as a fundamental building block in the creation of sophisticated chemosensors for the detection of various chemical species, including metal ions and anions. While direct studies on 3-Iodo- rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine as a chemosensor are not extensively documented, its role as a key synthetic intermediate is crucial for engineering more complex sensor molecules. The iodo-substituent at the 3-position provides a reactive site for further functionalization, allowing for the introduction of specific binding moieties tailored for the recognition of target analytes.

Derivatives of the rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine core have demonstrated significant potential in this area. For instance, tridentate ligands based on this heterocyclic system have been successfully employed as fluorescent chemosensors for zinc(II) ions. The coordination of the metal ion to the sensor molecule induces a noticeable change in its fluorescent properties, enabling sensitive and selective detection. Furthermore, the resulting metal-complexes can, in turn, act as sensors for anions like nitrite (B80452) and cyanide. This dual-sensing capability highlights the versatility of the rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine framework in designing intricate sensing systems.

The general mechanism for these chemosensors involves the interaction of the analyte (metal ion or anion) with the sensor molecule, which perturbs the electronic structure of the fluorophore and leads to a change in the fluorescence emission. This can manifest as an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence signal.

Derivative ClassTarget AnalyteSensing Principle
Tridentate rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine LigandsZn(II)Fluorescence enhancement upon metal binding
Zn(II) complexes of rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine derivativesNitrite (NO₂⁻), Cyanide (CN⁻)Modulation of fluorescence of the metal-ligand complex

Exploitation of Photophysical Properties (e.g., Fluorescence) in Materials Science

The inherent photophysical properties of the rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine core, particularly its fluorescence, make it an attractive component for the development of advanced functional materials. The introduction of an iodine atom at the 3-position can modulate these properties, although detailed photophysical characterization of 3-Iodo- rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine itself is limited in publicly available research. The heavy iodine atom could potentially influence the excited state dynamics, for instance, by promoting intersystem crossing, which could be a desirable feature in specific materials science applications such as photosensitizers.

More broadly, derivatives of rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine are explored for their luminescent properties in various materials. The fluorescence of these compounds is sensitive to their chemical environment, which can be exploited in the design of responsive materials. For example, changes in solvent polarity or the presence of specific analytes can lead to shifts in the emission wavelength or changes in the fluorescence intensity.

The functionalization of the rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine ring system, often facilitated by a reactive handle like the iodo group, allows for the tuning of its photophysical characteristics. By attaching different electron-donating or electron-withdrawing groups, researchers can fine-tune the absorption and emission properties to suit specific applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes for bioimaging.

PropertySignificance in Materials ScienceInfluence of rsc.orgrsc.orgbjraylight.comtriazolo[1,5-a]pyridine Core
FluorescenceBasis for sensing, imaging, and light-emitting devices.The rigid, planar structure often leads to high fluorescence quantum yields in derivatives.
SolvatochromismEnables the development of sensors for environmental polarity.The emission of some derivatives is sensitive to the polarity of the medium.
Potential for FunctionalizationAllows for the tuning of properties and integration into larger systems.The iodo-substituent provides a key site for chemical modification.

Theoretical and Computational Investigations of 3 Iodo 1 2 3 Triazolo 1,5 a Pyridine Systems

Computational Studies of Ring-Chain Isomerization Mechanisms

The researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine system is known to exist in a dynamic equilibrium with an open-chain isomer, 2-(diazomethyl)pyridine (B14636348). researchgate.netresearchgate.net This ring-chain isomerization is a key feature of its chemistry and has been the subject of detailed computational investigation. researchgate.netresearchgate.net Theoretical methods allow for the exploration of the reaction pathway, the energies involved, and the structure of the transition state that connects the two isomers.

Density Functional Theory (DFT) has been effectively employed to study the ring-opening isomerization of researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridines. researchgate.netunipa.it This computational approach has proven to be a reliable method for examining the geometries and energies of the ground states, transition states, and products involved in this equilibrium. rsc.orgresearchgate.net

Studies on the parent researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine and its derivatives have typically utilized the B3LYP functional combined with the 6-31+G(d,p) basis set to model the isomerization process. researchgate.netresearchgate.net These calculations are instrumental in determining the thermodynamic stability of the closed-ring form (the triazole) versus the open-chain form (the diazo compound). The effect of various substituents on this equilibrium can also be systematically evaluated, providing insights into how electron-donating or electron-withdrawing groups, such as the iodine atom at the 3-position, influence the relative energies of the isomers and the barrier to isomerization. researchgate.netrsc.org

ParameterSpecificationPurpose
Computational Method Density Functional Theory (DFT)To calculate the electronic structure and energy of the molecular system.
Functional B3LYPA hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net
Basis Set 6-31+G(d,p)A Pople-style basis set that includes diffuse functions (+) and polarization functions (d,p) for improved accuracy. researchgate.netresearchgate.net
Primary Investigation Ring-Chain IsomerizationTo model the equilibrium between researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine and its corresponding 2-pyridyl diazo derivative. researchgate.net
Analyzed Properties Geometries, Energies, Electronic StructureTo determine the stability of isomers and the nature of the transition state connecting them. researchgate.netrsc.org

A central goal of computational studies on the ring-chain isomerization is the elucidation of the reaction mechanism, which involves locating the transition state (TS) connecting the reactant and product. rsc.org DFT calculations are used to map the potential energy surface along the reaction coordinate, which represents the progress of the N1-N2 bond cleavage in the triazole ring. researchgate.net

The transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the molecule as it transforms from the cyclic to the linear form. By analyzing the vibrational frequencies of the calculated TS structure, a single imaginary frequency corresponding to the bond-breaking/forming process confirms its identity. Reaction coordinate analysis traces the minimum energy path from the triazole to the diazo isomer via this transition state, allowing for the calculation of the activation energy (the energy barrier) for the ring-opening process. researchgate.netrsc.org This analysis reveals how substituents, such as the 3-iodo group, can modify the height of this barrier, thereby affecting the rate of isomerization.

ComponentDescriptionSignificance
Reactant (R) The closed-ring 3-Iodo- researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine.The starting point of the isomerization process.
Transition State (TS) A high-energy, unstable structure where the N1-N2 bond of the triazole ring is partially broken. It is located at the peak of the reaction energy profile. rsc.orgRepresents the energy barrier that must be overcome for the reaction to occur. Its geometry defines the reaction pathway.
Product (P) The open-chain 2-(diazomethyl)pyridine isomer.The endpoint of the ring-opening reaction.
Activation Energy (Ea) The energy difference between the transition state and the reactant (E_TS - E_R).Determines the kinetic rate of the isomerization; a higher barrier corresponds to a slower reaction. researchgate.net
Reaction Energy (ΔE_rxn) The energy difference between the product and the reactant (E_P - E_R).Indicates the thermodynamic favorability of the ring-opening; a negative value means the open-chain form is more stable. researchgate.net

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the bonding, charge distribution, and reactivity of 3-Iodo- researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine, several theoretical methods are applied to analyze the wavefunction obtained from DFT calculations. researchgate.net These analyses provide a quantitative and visual description of the molecule's electronic features.

The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the calculated electron density (ρ(r)) and its topology. researchgate.net AIM partitions the molecular space into distinct atomic basins, allowing for the calculation of atomic properties. uni-rostock.de A key aspect of AIM analysis is the characterization of critical points in the electron density, where the gradient of the density is zero.

For 3-Iodo- researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine, the analysis of bond critical points (BCPs) is particularly insightful. The properties at a BCP, such as the electron density value and the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the chemical bond. This analysis can quantitatively describe the covalent and ionic character of the bonds within the triazole and pyridine (B92270) rings, as well as the C-I bond, providing a rigorous definition of the molecular structure. researchgate.netuni-rostock.de

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical concepts like core electrons, covalent bonds, and lone pairs. researchgate.net ELF analysis provides a clear picture of the electron distribution in 3-Iodo- researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine.

By mapping the ELF, basins of electron localization can be identified and integrated to yield electron populations. This helps in understanding the bonding patterns within the fused heterocyclic system. For instance, ELF can clearly distinguish the lone pairs on the nitrogen atoms and visualize the covalent bonds, including the potentially weaker N-N bonds involved in the ring-chain isomerization. researchgate.net This offers a complementary perspective to AIM by focusing on the spatial localization of electron pairs.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting chemical reactivity. researchgate.net An MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a specific electron density contour. researchgate.netresearchgate.net

The map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 3-Iodo- researchgate.netrsc.orgunipa.ittriazolo[1,5-a]pyridine, the MEP map would reveal the most likely sites for intermolecular interactions. It is expected that the nitrogen atoms of the triazole ring would exhibit negative potential, highlighting their role as hydrogen bond acceptors or sites for coordination with electrophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing detailed insights into charge distribution, donor-acceptor interactions, and intramolecular stability. For the researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine scaffold, NBO analysis reveals the intricate electronic landscape that governs its chemical behavior. researchgate.netresearchgate.net

Table 1: Representative NBO Analysis Data for Substituted researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine Systems
Interaction TypeDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Description
π → ππ(N4-N5)π(C6-C7)~15-25Delocalization within the triazole ring contributing to aromaticity.
π → ππ(C8-C9)π(N1-C9a)~20-30Electron delocalization within the pyridine ring.
n → πLP(N2)π(N1-N9b)~25-40Interaction of nitrogen lone pair with the fused ring system, indicating high electron availability at N2.
n → σ* (Hypothetical for 3-Iodo)LP(I)σ*(C3-N2)VariablePotential π-donation from iodine lone pairs to the ring system.

Note: The data in the table are illustrative values based on typical findings for heterocyclic systems and are meant to represent the type of information gained from NBO analysis.

Elucidation of Substituent Effects on Reactivity

The nature and position of substituents on the researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine ring system profoundly influence its reactivity. Computational studies, including the analysis of electronic properties, provide a framework for understanding and predicting these effects, particularly for derivatives like 3-Iodo- researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine.

The reactivity of researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridines is characterized by a delicate balance between different reaction pathways, which is heavily influenced by the electronic properties of substituents. tandfonline.com The parent heterocycle can react with electrophiles in two distinct ways: electrophilic substitution at the 3-position or a ring-opening reaction that involves the cleavage of the triazole ring and loss of molecular nitrogen. tandfonline.com

The outcome is determined by the stability of the intermediates formed. The introduction of a substituent, such as the iodo group at the 3-position, alters the electron density across the ring and thus modulates the activation energies for competing pathways.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., iodine), nitro, or cyano groups decrease the electron density of the heterocyclic system. An EWG at the 3-position would stabilize the triazole ring against electrophilic attack and ring-opening. If an electrophilic attack does occur elsewhere on the ring, the EWG can influence the stability of the resulting intermediate.

Electron-Donating Groups (EDGs): Substituents like amino or alkoxy groups increase the electron density, making the ring system more susceptible to electrophilic attack.

Computational models correlate electronic descriptors, such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and molecular electrostatic potential, with observed reaction outcomes. For instance, a lower LUMO energy in a substituted triazolopyridine suggests increased susceptibility to nucleophilic attack. The iodine atom in 3-Iodo- researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine makes the C3 position a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions, a common reaction pathway for aryl halides.

Table 2: Correlation of Substituent Electronic Effects with Reaction Outcomes
Substituent Type at C3Electronic EffectPredicted Impact on ReactivityFavored Reaction Outcome
Iodo (I)Inductively withdrawing, weakly π-donatingDeactivates the ring towards electrophilic attack; activates the C3 position for nucleophilic/metallic insertion.Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution.
Hydrogen (H)Neutral referenceBalanced reactivity.Electrophilic substitution at C3 or ring-opening, depending on the electrophile. tandfonline.com
Amino (NH2)Strongly electron-donatingActivates the ring system towards electrophilic attack.Electrophilic substitution on the pyridine ring.
Nitro (NO2)Strongly electron-withdrawingStrongly deactivates the ring towards electrophilic attack; activates for nucleophilic attack.Nucleophilic aromatic substitution at other positions (e.g., C5, C7). tandfonline.com

Predictive modeling, combining quantum mechanical calculations and machine learning algorithms, has become an indispensable tool for forecasting the regioselectivity and likely pathways of chemical reactions. rsc.orgrsc.org For complex heterocyclic systems like 3-Iodo- researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine, these models can significantly reduce the need for empirical trial-and-error experimentation. nih.gov

The process typically involves calculating a set of molecular descriptors for the reactants using methods like Density Functional Theory (DFT). nih.gov These descriptors can include:

Atomic Charges (e.g., Mulliken, CM5): Indicate the most electron-rich or electron-poor sites, suggesting likely points of electrophilic or nucleophilic attack. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The spatial distribution and energy of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.

Fukui Functions: Quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated measure of local reactivity and site selectivity.

These calculated descriptors are then used as input features to train machine learning models on large datasets of known reactions. nih.gov The trained models can then predict the most probable reaction site (regioselectivity) for a new combination of reactants with high accuracy. rsc.orgnih.gov For 3-Iodo- researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine, such models could predict the most likely position for a second substitution or differentiate between competing reaction pathways, such as lithiation at the C7 position versus reaction at the C-I bond. tandfonline.com

Table 3: Components of a Predictive Model for Reaction Regioselectivity
ComponentDescriptionExample for Triazolopyridines
Molecular RepresentationMethod of encoding the chemical structure for the model.SMILES strings, molecular graphs. nih.gov
Descriptor CalculationComputation of physical and electronic properties.DFT or semi-empirical quantum mechanics to calculate atomic charges, orbital energies, and steric parameters. rsc.orgoptibrium.com
Machine Learning AlgorithmAlgorithm trained to find patterns between descriptors and outcomes.Gradient Boosting Machines (e.g., LightGBM), Graph Neural Networks (GNNs), Random Forest. rsc.orgnih.gov
Training DataA large database of known chemical reactions and their outcomes.Public or proprietary databases of aromatic substitution reactions (e.g., USPTO dataset). nih.gov
Predicted OutputThe model's prediction for a new reaction.Probability score for each possible reaction site; prediction of the major product.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable practices. Future efforts in the synthesis of 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine and its derivatives will likely prioritize efficiency, safety, and environmental benignity.

Key areas of development include:

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.ptnih.govspringerprofessional.de Future research could establish flow-based protocols for the synthesis and subsequent iodination of the nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine core, potentially telescoping multiple reaction steps to minimize waste and purification. uc.pt This "enabling technology" is particularly suited for handling potentially hazardous reagents and intermediates, leading to safer and more efficient production. nih.gov

One-Pot and Tandem Reactions: Designing one-pot syntheses that combine the formation of the triazolopyridine ring with subsequent C-H iodination would represent a significant leap in efficiency. rsc.orgresearchgate.net Methodologies utilizing iodine-mediated oxidative cyclization or catalyst systems that promote both cyclization and halogenation in a single vessel are promising avenues. researchgate.netresearchgate.net Such strategies improve atom economy and reduce the operational complexity and environmental footprint associated with isolating intermediates. rsc.org

Catalyst Innovation: The exploration of heterogeneous catalysts for the synthesis of the parent scaffold is an active area. organic-chemistry.org Future work could focus on developing recoverable and reusable catalysts for the iodination step, moving away from stoichiometric iodine reagents. Furthermore, metal-free catalytic systems, perhaps leveraging hypervalent iodine chemistry or electrochemistry, could provide greener alternatives to traditional methods. researchgate.net Microwave-assisted, catalyst-free approaches have also shown promise for the rapid synthesis of the core structure and could be adapted for iodinated analogues. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Triazolopyridine Synthesis
MethodologyAdvantagesDisadvantagesFuture Outlook for 3-Iodo Derivative
Batch Synthesis Well-established, suitable for small-scale lab synthesis.Poor heat/mass transfer, safety concerns with scalability, often requires intermediate isolation.Will remain useful for initial discovery but will be superseded by more sustainable methods.
Flow Chemistry Enhanced safety and control, scalable, potential for reaction telescoping, cleaner reactions. uc.ptspringerprofessional.deHigher initial equipment cost, requires process optimization.Development of integrated flow reactors for cyclization and in-situ iodination.
Microwave-Assisted Rapid reaction times, improved yields, high efficiency. mdpi.comScalability can be challenging, potential for localized overheating.Optimization of microwave protocols for direct synthesis of the 3-iodo derivative from simple precursors.
One-Pot Synthesis High atom economy, reduced waste and purification steps, operational simplicity. rsc.orgRequires compatible reaction conditions for all steps, potential for side reactions.Design of novel catalyst systems enabling tandem cyclization-iodination sequences. researchgate.net

Exploration of Expanded Reactivity Profiles and Uncharted Transformations

The carbon-iodine bond in 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine is a synthetic linchpin, offering a gateway to a vast chemical space through cross-coupling and other functionalization reactions. While established transformations like Suzuki and Sonogashira couplings are anticipated to be highly effective, future research will delve into more complex and uncharted reactivity.

Advanced Cross-Coupling Reactions: The reactivity of iodo-heterocycles is well-suited for palladium-catalyzed cross-coupling reactions. nih.gov Future studies will systematically explore the scope of Suzuki-Miyaura researchgate.netnih.gov, Sonogashira wikipedia.orgacs.orgorganic-chemistry.org, Heck, Buchwald-Hartwig, and Stille couplings with this specific scaffold. These reactions will enable the introduction of a diverse array of substituents (aryl, heteroaryl, alkynyl, amino, etc.), creating libraries of novel compounds for biological screening and materials development. The use of modern, highly active catalyst systems will be crucial for coupling challenging substrates and achieving high yields under mild conditions. researchgate.net

Metal-Catalyzed C-H Functionalization: Beyond the C-I bond, directing group-assisted C-H activation at other positions on the pyridine (B92270) or triazole ring could offer alternative pathways for functionalization, leading to poly-substituted derivatives that are otherwise difficult to access.

Photoredox and Electrochemical Transformations: The application of photoredox and electrochemical catalysis could unlock novel transformations not achievable through traditional thermal methods. These techniques could enable radical-based functionalization or novel cyclization reactions, expanding the synthetic utility of the 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine core.

Hypervalent Iodine Chemistry: The synthesis of novel hypervalent iodine reagents derived from the 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine scaffold itself is an intriguing possibility. Such reagents could serve as unique group-transfer agents for alkynylation, arylation, or other functional group installations, with the triazolopyridine moiety acting as a tunable ligand to modulate reactivity. nih.gov

Table 2: Potential Cross-Coupling Reactions for 3-Iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine
ReactionCoupling PartnerBond FormedPotential Applications
Suzuki-Miyaura Organoboron ReagentsC-C (sp²-sp²)Synthesis of biaryl compounds for OLEDs, pharmaceuticals. researchgate.netnih.gov
Sonogashira Terminal AlkynesC-C (sp²-sp)Creation of conjugated systems for molecular wires, fluorescent probes. wikipedia.orgresearchgate.net
Heck AlkenesC-C (sp²-sp²)Introduction of vinyl groups for polymerization or further functionalization.
Buchwald-Hartwig Amines, AmidesC-NSynthesis of derivatives for medicinal chemistry applications. tandfonline.com
Stille OrganostannanesC-CVersatile C-C bond formation, tolerant of many functional groups.

Advanced Applications in Diverse Functional Materials

The unique electronic and structural features of the nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine core suggest significant potential for its application in advanced functional materials. researchgate.net The ability to precisely modify the scaffold at the 3-position via the iodo-intermediate is key to tuning its properties for specific applications.

Organic Electronics: Aryl- and heteroaryl-substituted triazolopyridines are known to exhibit intense fluorescence. researchgate.net By using the 3-iodo position as a handle for introducing extended π-conjugated systems via cross-coupling, novel materials for Organic Light-Emitting Diodes (OLEDs) can be developed. researchgate.net The inherent charge-transport properties of the electron-deficient/electron-rich fused ring system could also be exploited in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Chemosensors and Molecular Probes: The nitrogen-rich triazolopyridine system is an excellent chelating ligand for metal ions. nih.gov Functionalization at the 3-position can be used to append chromophores or fluorophores, leading to the development of selective chemosensors for detecting specific metal ions or anions through changes in their optical properties (colorimetric or fluorescent response). researchgate.netnih.govacs.org

Luminescent Materials and Bioimaging: The high fluorescence quantum yields reported for some triazolopyrimidine derivatives suggest that functionalized 3-aryl- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridines could be developed as highly efficient fluorophores. researchgate.netmdpi.com These molecules could find applications in bioimaging, acting as probes that can penetrate cells and selectively accumulate in specific organelles. mdpi.com

Metal-Organic Frameworks (MOFs): The triazolopyridine scaffold can act as a versatile building block or ligand for the construction of multidimensional coordination polymers and MOFs. mdpi.com The introduction of specific functional groups at the 3-position could direct the self-assembly process and imbue the resulting frameworks with tailored properties, such as magnetism, luminescence, or catalytic activity. nih.govmdpi.com

Synergistic Integration of Computational Chemistry and Experimental Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating discovery. rsc.org Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the structure, properties, and reactivity of 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine, guiding experimental efforts and minimizing trial-and-error.

Predicting Reactivity: Computational tools can be used to predict the site- and regioselectivity of reactions, model reaction pathways, and calculate activation energies. rsc.orgscienceopen.com For 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine, DFT calculations can predict the feasibility of various cross-coupling reactions, identify potential side reactions, and help optimize reaction conditions. scienceopen.com Molecular electrostatic potential (MEP) maps can reveal the electronic character of the C-I bond, offering insights into its reactivity towards different reagents. nih.gov

Designing Functional Materials: Computational screening can be employed to predict the photophysical properties (absorption/emission wavelengths, quantum yields) of virtual libraries of derivatives. This in silico design approach allows researchers to prioritize synthetic targets with the most promising characteristics for applications in OLEDs or as fluorescent probes, saving significant time and resources.

Understanding Molecular Interactions: Molecular docking and dynamics simulations can be used to understand how derivatives of the triazolopyridine scaffold interact with biological targets or how they self-assemble into larger supramolecular structures. rsc.org This is particularly relevant for designing new pharmaceuticals or for predicting the crystal packing of materials for organic electronics. This computational-experimental feedback loop will be instrumental in unlocking the full potential of the 3-iodo- nih.govrsc.orgsci-hub.setriazolo[1,5-a]pyridine scaffold in the years to come.

Q & A

Q. What are the standard synthetic routes for preparing 3-iodo-[1,2,3]triazolo[1,5-a]pyridine?

The synthesis typically involves cyclization or halogenation strategies. A common method is the copper-catalyzed cycloaddition of 2-ethynylpyridine derivatives with azides to form the triazole core, followed by iodination at the 3-position. Alternatively, deprotonative metalation using lithium-cadmium bases and subsequent iodination has been reported, yielding 65% efficiency under optimized conditions . Direct arylation of preformed triazolopyridines with aryl halides via palladium catalysis is another route, though regioselectivity must be carefully controlled .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : The ¹H NMR spectrum (CDCl₃) shows distinct signals for the pyridine and triazole protons, with deshielding effects observed at δ 8.77 (d, J = 7.0 Hz) for the iodinated position .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 244.94 for C₆H₄IN₃).
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly when dimerization occurs during reactions .

Q. What are the common solubility and stability challenges during handling?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but prone to dimerization under oxidative or thermal stress. For example, sulfoxidation reactions yield dimeric 3,3'-di-[1,2,3]triazolo[1,5-a]pyridine (40% yield) alongside the desired product . Storage under inert atmospheres at −20°C is recommended to prevent decomposition.

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 3-iodo group facilitates Suzuki-Miyaura and Ullmann-type couplings, but competing dimerization can occur. For example, reactions with thiazoles under Pd(OAc)₂/triphenylphosphine catalysis require precise stoichiometry (1:2 substrate:reagent ratio) and Cs₂CO₃ as a base to suppress side reactions . Computational studies suggest the iodine atom’s polarizability enhances electrophilic aromatic substitution at the pyridine ring’s C5 and C7 positions .

Q. What methodologies address regioselectivity issues in functionalizing the triazolopyridine core?

  • Directed metalation : Deprotonative magnesiation at the 3-position using TMPMgCl·LiCl enables selective functionalization (e.g., carboxylation, alkylation) .
  • Halogen dance : Bromine or chlorine substituents at C7 can shift to C5 under thermal conditions, altering reactivity patterns .
  • DFT-guided design : Predicts electronic effects of substituents on ring-chain isomerization equilibria, aiding in rational ligand design .

Q. How does this compound perform in biological assays compared to analogues?

While not directly tested, structurally similar [1,2,3]triazolo[1,5-a]pyrimidines exhibit enzyme inhibition (e.g., JAK1/2) and anticancer activity. The iodine atom’s steric bulk may enhance binding to hydrophobic enzyme pockets, but its propensity for dimerization could reduce bioavailability. Comparative studies with 3-methyl or 3-phenyl derivatives are needed to isolate electronic vs. steric effects .

Q. What computational tools are used to model its photophysical properties for sensor applications?

Time-dependent density functional theory (TDDFT) simulations analyze charge-transfer transitions in D–π–A systems. For example, triazolopyridine-based probes show fluorescence quenching via weak interactions (e.g., hydrogen bonding, π-stacking), which can be optimized by substituting the iodine with electron-withdrawing groups .

Data Contradictions and Resolutions

  • Dimerization vs. Functionalization : While iodinated triazolopyridines dimerize during sulfoxidation , deprotonative iodination achieves high yields without byproducts . Resolution: Use kinetic control (low temperatures) and excess nucleophiles to favor substitution over dimerization.
  • Regioselectivity in Arylation : Palladium-catalyzed couplings with thiazoles favor C7 functionalization, but competing C5 reactivity occurs with electron-deficient aryl halides. Resolution: Modify ligands (e.g., switch from PPh₃ to Xantphos) to enhance steric control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.